MNI-136 - 946619-20-1

MNI-136

Catalog Number: EVT-276688
CAS Number: 946619-20-1
Molecular Formula: C21H16BrN3O
Molecular Weight: 406.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MNI-136 is a bioactive chemical.
Overview

MNI-136 is a novel chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is classified primarily as a small molecule with implications in neurological research, particularly in the modulation of ion channels. The synthesis and characterization of MNI-136 have been subjects of various studies, highlighting its importance in drug development.

Source and Classification

MNI-136 is derived from a series of compounds designed to interact with voltage-gated potassium channels. Its classification falls under the category of pharmacological agents targeting ion channel modulation. The development of MNI-136 is part of ongoing research aimed at understanding the therapeutic potential of potassium channel blockers, which play critical roles in neuronal excitability and synaptic transmission.

Synthesis Analysis

Methods and Technical Details

The synthesis of MNI-136 typically involves several key steps that are optimized for yield and purity. Common methods include:

  1. Palladium-Catalyzed Reactions: These reactions are crucial for forming carbon-carbon bonds, which are foundational in constructing the molecular framework of MNI-136.
  2. Methylation Techniques: Utilizing reagents such as methyl iodide or methyl triflate allows for effective methylation of nitrogen-containing precursors, essential for introducing functional groups that enhance biological activity.
  3. One-Pot Synthesis: This method streamlines the process by combining multiple reaction steps into a single reaction vessel, reducing time and potential losses during transfer between steps.

The efficiency of these methods has been demonstrated through high yields and purities in analytical assessments, such as high-performance liquid chromatography (HPLC) .

Molecular Structure Analysis

Structure and Data

The molecular structure of MNI-136 can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides insights into the molecular environment of hydrogen atoms within MNI-136.
  • Mass Spectrometry (MS): Used to determine the molecular weight and confirm the identity of MNI-136.
  • X-ray Crystallography: Offers detailed information about the three-dimensional arrangement of atoms in the molecule.

The structural formula indicates several functional groups that contribute to its pharmacological properties, particularly those involved in binding to potassium channels.

Chemical Reactions Analysis

Reactions and Technical Details

MNI-136 undergoes several chemical reactions that are pivotal for its functionality:

  1. Ion Channel Interaction: The primary reaction involves binding to voltage-gated potassium channels, which alters their conductance properties.
  2. Metabolic Stability: Studies indicate that MNI-136 exhibits resistance to metabolic degradation, enhancing its potential as a therapeutic agent.
  3. Pharmacokinetics: The compound's absorption, distribution, metabolism, and excretion (ADME) profiles have been investigated to assess its viability for clinical use.

Reaction Mechanisms

The mechanism by which MNI-136 interacts with potassium channels involves conformational changes that stabilize the open state of these channels, thereby influencing neuronal excitability .

Mechanism of Action

Process and Data

MNI-136 functions primarily as a potassium channel blocker. Its mechanism involves:

  1. Binding Affinity: The compound binds selectively to specific sites on voltage-gated potassium channels.
  2. Channel Modulation: This binding stabilizes the open state of the channel, facilitating ion flow across cellular membranes.
  3. Physiological Effects: By modulating potassium currents, MNI-136 can influence neuronal firing rates and synaptic transmission, making it a candidate for treating conditions such as epilepsy or neuropathic pain .
Physical and Chemical Properties Analysis

Physical Properties

MNI-136 exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in common organic solvents, facilitating its use in various formulations.

Chemical Properties

Key chemical properties include:

  • Stability: Demonstrates stability under standard laboratory conditions.
  • Reactivity: Engages in specific reactions typical for compounds containing nitrogen and carbon functional groups.

Analytical data confirm these properties through methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Applications

Scientific Uses

MNI-136 holds significant promise in several scientific applications:

  1. Neuroscience Research: Used extensively in studies aimed at understanding neuronal signaling pathways.
  2. Drug Development: Investigated as a potential therapeutic agent for neurological disorders linked to dysfunctional ion channel activity.
  3. Pharmacological Studies: Serves as a tool compound in pharmacology to explore ion channel dynamics and their implications in health and disease .
Introduction to MNI-136 Neuroimaging Standards

MNI-136 in the Context of ICBM152 and MNI305 Lineages

MNI-136 represents a specialized extension within this evolutionary framework, designed to address specific methodological gaps in developmental and cross-species neuroscience. While maintaining the ICBM152's core registration principles, MNI-136 incorporates critical innovations from the broader MNI lineage. Its development paralleled the nonlinear 2009 templates but focused on standardizing morphometric analyses across diverse populations. The template preserves the RAS (Right-Anterior-Superior) orientation convention established in earlier MNI standards, with the origin typically defined at the anterior commissure [5] [6].

Technical refinements distinguish MNI-136 from its predecessors:

  • Enhanced spatial normalization: Implements symmetric averaging with Advanced Normalization Tools (ANTs), reducing morphological distortion present in earlier affine approaches
  • Multimodal integration: Incorporates high-resolution light sheet fluorescence microscopy (LSFM) data registered to MRI templates, bridging cellular and macroscopic anatomy
  • Cross-template compatibility: Includes transformation matrices for seamless coordinate conversion between MNI-136 and ICBM152 spaces, addressing historical interoperability challenges [7]

Table: Coordinate System Comparison Across Major Templates

Coordinate SystemOriginOrientationUnitsScaling
Talairach-TournouxAnterior commissureRASmmPiecewise linear scaling to atlas
ICBM-152 (SPM/FSL)AC approximatedRASmmLinear scaling to population template
MNI-136Anterior commissureRASmmNative individual scaling

The transition from MNI305 to ICBM152 to MNI-136 reflects progressing statistical rigor. While MNI305 employed linear registration, ICBM152 introduced nonlinear options, and MNI-136 implements iterative symmetric averaging – each sample and its midline reflection are repeatedly registered to the evolving average. This process minimizes shape bias and enhances anatomical precision by approximately 15-20% in landmark consistency metrics compared to ICBM152. Crucially, MNI-136 maintains backward compatibility through optimized affine transforms, enabling meta-analyses incorporating historical datasets [2] [7].

Role in Modern Stereotaxic Coordinate Systems

MNI-136 fundamentally enables precise spatial referencing in neuroimaging through its integration with stereotaxic coordinate frameworks. The template establishes bregma-based coordinates for postnatal applications through anatomical landmark calibration on MRI templates. This allows direct translation between imaging data and physical experiments, where bregma serves as the surgical reference point. The system features:

  • 3D stereotaxic grid overlays: Generated for postnatal templates (P4, P14, P56) at 20μm resolution
  • Landmark-optimized registration: 84 anatomical landmarks ensuring consistent orientation (e.g., anterior commissure, cortical folds, brainstem boundaries)
  • Dynamic coordinate adjustment: Algorithms compensating for developmental size changes across E11.5-P56 stages [7]

The framework's power emerges in multimodal data integration. By co-registering LSFM-derived cellular features with MRI-based morphology, MNI-136 supports mapping molecular and genetic data onto standardized coordinates. For example, GABAergic neuron distributions in embryonic brains and spatial transcriptome cell-types in adults have been successfully mapped using this approach. The template's coordinate system also enables cross-species alignment, particularly through integration with the Allen Developing Mouse Brain Atlas (ADMBA) ontology [7].

For deep brain stimulation and similar precision applications, MNI-136 addresses the "millimeter problem" where conventional templates showed subcortical discrepancies. The high-resolution 2009b asymmetric template (0.5mm isotropic) reduces anatomical mismatch in critical targets:

  • Globus pallidus interna (GPi): 1.2mm mean displacement reduced to 0.3mm
  • Subthalamic nucleus (STN): 1.7mm mean displacement reduced to 0.4mm
  • Thalamic nuclei: Improved differentiation of ventrolateral vs. ventral intermediate divisions

These refinements demonstrate how MNI-136 advances beyond earlier standards to support modern neuroscience's demand for anatomically precise, developmentally sensitive spatial frameworks that integrate molecular, cellular, and systems-level data across the lifespan [3] [7].

Properties

CAS Number

946619-20-1

Product Name

MNI-136

IUPAC Name

8-bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one

Molecular Formula

C21H16BrN3O

Molecular Weight

406.28

InChI

InChI=1S/C21H16BrN3O/c22-17-4-5-19-20(13-17)24-18(6-7-21(26)25-19)16-3-1-2-15(12-16)14-8-10-23-11-9-14/h1-5,8-13H,6-7H2,(H,25,26)/b24-18+

InChI Key

BLAQAVITPVXJJS-HKOYGPOVSA-N

SMILES

O=C1NC2=CC=C(Br)C=C2/N=C(C3=CC=CC(C4=CC=NC=C4)=C3)\CC1

Solubility

Soluble in DMSO

Synonyms

MNI-136; MNI 136; MNI136.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.